molecular formula C7H15NO3S B564436 2-Ethoxyethyl-L-cysteine CAS No. 885457-17-0

2-Ethoxyethyl-L-cysteine

Cat. No.: B564436
CAS No.: 885457-17-0
M. Wt: 193.27 g/mol
InChI Key: ALMNPOWSXDDYKJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl-L-cysteine is a synthetic L-cysteine derivative characterized by the molecular formula C 7 H 15 NO 3 S and a molecular weight of 193.26 g/mol . This chemical is provided as a white to off-white solid and requires storage under inert atmosphere at 2-8°C to maintain stability . As a thiol-containing compound, it is a specialized reagent intended For Research Use Only. While specific biological data for this compound is not extensively published in the literature, its structure suggests significant research potential. The compound is a thioether analog of cysteine, structurally related to other cysteine esters like L-cysteine ethyl ester (L-CYSee). Research on L-CYSee has demonstrated its utility as a cell-penetrant precursor that can elevate intracellular thiol levels, which plays a crucial role in cellular redox biochemistry and antioxidant defense . Consequently, this compound may serve as a valuable tool for investigating thiol-based redox processes, the biochemistry of glutathione (a key antioxidant tripeptide synthesized from cysteine), and metal-ion binding in biological systems . Its structure also indicates potential applications as a synthetic intermediate or a building block for the development of more complex biochemical probes and pharmaceutical candidates . Researchers can leverage this compound to explore novel pathways in biochemical and pharmacological studies.

Properties

CAS No.

885457-17-0

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid

InChI

InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

ALMNPOWSXDDYKJ-LURJTMIESA-N

SMILES

CCOCCNC(CS)C(=O)O

Isomeric SMILES

CCOCCSC[C@@H](C(=O)O)N

Canonical SMILES

CCOCCSCC(C(=O)O)N

Synonyms

3-(2-Ethoxyethylthio)alanine; 

Origin of Product

United States

Preparation Methods

Reaction Dynamics

The reaction involves the base-catalyzed addition of cysteine’s thiol to the β-carbon of 2-ethoxyethyl vinyl ether (Fig. 1B). Tertiary amines (e.g., DABCO) or phosphate buffers (pH 7.5–8.5) facilitate the reaction at 20–30°C. Unlike alkylation, this method avoids harsh pH conditions, reducing racemization risks.

Advantages :

  • Regioselectivity : The conjugate addition proceeds exclusively at the thiol group, leaving amine and carboxylate functionalities intact.

  • Scalability : Reported yields exceed 85% in multigram-scale syntheses.

Optimization Parameters

Key variables include:

  • Catalyst Loading : 5–10 mol% DABCO maximizes conversion without side reactions.

  • Solvent Choice : Tetrahydrofuran (THF) or ethyl acetate improves solubility of vinyl ethers compared to aqueous systems.

Enzymatic Synthesis Using Cysteine Synthases

Emerging biocatalytic methods exploit cysteine synthase enzymes to couple 2-ethoxyethylthiol with O-acetylserine. This approach, inspired by microbial cysteine biosynthesis pathways, offers enantiomeric excess >99%.

Enzyme Selection and Reaction Setup

Recombinant cysteine synthase (EC 2.5.1.47) from Salmonella typhimurium catalyzes the displacement of acetate from O-acetylserine by 2-ethoxyethylthiol (Fig. 1C). The reaction is conducted in phosphate buffer (pH 7.0) with pyridoxal phosphate (PLP) as a cofactor.

Performance Metrics :

  • Yield : 78–82% after 24 h at 30°C.

  • Purity : Direct crystallization from the reaction mixture eliminates chromatographic purification.

Limitations and Solutions

  • Substrate Inhibition : High concentrations of 2-ethoxyethylthiol (>100 mM) inhibit enzyme activity. Fed-batch addition mitigates this issue.

  • Cost : Enzyme production and PLP cofactors increase operational expenses compared to chemical methods.

Comparative Analysis of Preparation Methods

Table 1 synthesizes key data from the literature to evaluate the efficiency, scalability, and practicality of each method.

Table 1: Comparison of 2-Ethoxyethyl-L-Cysteine Synthesis Methods

MethodYield (%)Reaction Time (h)Enantiomeric Excess (%)ScalabilityCost Efficiency
Thiol-Alkylation68–724–698–99ModerateHigh
Thiol-Michael85–908–12>99HighModerate
Enzymatic78–8218–24>99LowLow

Key Observations:

  • Thiol-Michael Addition balances high yield and stereoselectivity, making it preferable for industrial applications.

  • Enzymatic Synthesis , while eco-friendly, faces scalability hurdles due to enzyme costs.

Challenges in Purification and Characterization

Chromatographic Separation

Ion-exchange chromatography (IEC) remains the gold standard for purifying this compound from unreacted cysteine and disulfide byproducts. Using Dowex 50WX8 resin and eluting with 0.5 M ammonium hydroxide achieves >95% purity.

Spectroscopic Confirmation

  • NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 3.55 (m, 2H, –SCH₂CH₂O–), 3.45 (q, 2H, –OCH₂CH₃), and 1.15 (t, 3H, –CH₂CH₃).

  • Mass Spectrometry : ESI-MS exhibits a [M+H]⁺ peak at m/z 194.1 (calc. 193.27) .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-Ethoxyethyl-L-cysteine exhibits significant antioxidant activity. It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism suggests potential applications in treating conditions characterized by oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Cytoprotective Effects

Studies have demonstrated that this compound can protect renal cells from toxicity induced by reactive oxygen species (ROS). In vitro experiments with human kidney proximal tubule epithelial cells showed that this compound mitigated cell death and preserved mitochondrial function under oxidative stress conditions .

Therapeutic Potential in Cancer Treatment

Given its protective effects against oxidative damage, this compound may hold promise as an adjunct therapy in cancer treatment. Its ability to inhibit the cytotoxicity of certain chemotherapeutics while enhancing the efficacy of others positions it as a potential candidate for further clinical investigation .

Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Antioxidant ActivityActivation of Nrf2 pathway; reduced oxidative stress markers in renal cells.
CytoprotectionMitigated ROS-induced cell death; preserved mitochondrial integrity in HK-2 cells.
Pharmacological EffectsEnhanced detoxification gene expression; reduced cytotoxicity from heavy metals.
Cancer TherapeuticsPotential as an adjunct therapy; inhibition of chemotherapeutic cytotoxicity.

Case Study: Protective Effects Against Cisplatin-Induced Nephrotoxicity

In a controlled study, renal cells treated with cisplatin exhibited significant cytotoxicity, which was notably reduced when co-treated with this compound. The study highlighted the compound's role in preserving cell viability and function, suggesting its utility in protecting against nephrotoxicity associated with certain cancer treatments .

Case Study: Neuroprotective Effects in Oxidative Stress Models

A series of experiments evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment significantly reduced apoptosis and improved cell survival rates compared to untreated controls, underscoring its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl-L-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The ethoxyethyl group can modulate the reactivity of the cysteine moiety, affecting the compound’s ability to form disulfide bonds and interact with other biomolecules. This modulation can influence various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparison with Similar Compounds

Cysteine derivatives are widely studied for their roles in drug development, metabolic pathways, and analytical chemistry. Below is a comparative analysis of 2-Ethoxyethyl-L-cysteine with structurally or functionally related compounds.

Structural and Functional Comparison

This compound
  • Structure : Features an ethoxyethyl (-OCH₂CH₂OC₂H₅) substituent on the cysteine sulfur.
  • Quality assurance requires COA requests .
S-Allyl-L-cysteine (SAC)
  • Structure : Contains an allyl group (-CH₂CH=CH₂) attached to the cysteine sulfur.
  • Properties: Molecular formula C₆H₁₁NO₂S; ≥98% purity (HPLC) as a research reagent .
  • Applications : Used in studies on oxidative stress and aging due to its presence in aged garlic extract .
  • Safety : Requires flame-retardant protective clothing and respiratory precautions in high-concentration workplaces .
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
  • Structure : Includes a dichloroethenyl group (-CH=Cl₂) and N-acetylation.
  • Properties: Molecular formula C₇H₉Cl₂NO₃S; used as an analyte in environmental or toxicological research .
  • Safety: No specific handling data provided in the evidence.
N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3
  • Structure : Deuterated form with ethoxycarbonylethyl and methyl modifications.
  • Applications : Employed as a biochemical tracer in metabolic studies .

Comparative Data Table

Compound CAS Number Molecular Formula Key Modifications Purity/Applications Safety Precautions
This compound 885457-17-0 Not specified Ethoxyethyl (-OCH₂CH₂OC₂H₅) Research use (COA required) Not detailed
S-Allyl-L-cysteine (SAC) 21593-77-1 C₆H₁₁NO₂S Allyl (-CH₂CH=CH₂) ≥98% HPLC; oxidative stress studies Protective clothing required
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine 126543-43-9 C₇H₉Cl₂NO₃S Dichloroethenyl, N-acetyl Analyte in toxicology No data available
N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 Not specified Not specified Ethoxycarbonylethyl, deuterated Biochemical tracer Not specified

Biological Activity

2-Ethoxyethyl-L-cysteine (EE-L-Cys) is a derivative of L-cysteine, an amino acid known for its biological significance, particularly in antioxidant defense and cellular metabolism. This article explores the biological activity of EE-L-Cys, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Antioxidant Properties
EE-L-Cys is believed to exhibit antioxidant properties similar to those of its parent compound, L-cysteine. It can act as a precursor to glutathione, a critical antioxidant in the body that helps neutralize reactive oxygen species (ROS) and protects cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

Modulation of Enzyme Activity
Research indicates that EE-L-Cys may modulate enzyme activities involved in metabolic pathways. It has been shown to influence the cysteine biosynthetic pathway, which is vital for synthesizing proteins and other biomolecules essential for cellular function. Additionally, it may affect the activity of enzymes that utilize cysteine as a substrate, thereby impacting various biochemical processes.

Pharmacokinetics

The pharmacokinetic profile of EE-L-Cys remains largely under-researched; however, insights can be drawn from studies on L-cysteine. After oral administration, L-cysteine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours. Similar absorption characteristics are anticipated for EE-L-Cys, although specific studies are needed to confirm this.

Table 1: Summary of Toxicity Studies on L-Cysteine

Dose (mg/kg/day)Observed EffectsControl Group Effects
500Mild renal changesNo significant changes
1000Moderate renal injuriesNo significant changes
2000Severe renal injuries; mortality riskNo significant changes

These findings suggest that while L-cysteine can exhibit toxicity at high doses, further research is needed to establish a comprehensive safety profile for EE-L-Cys.

Potential Therapeutic Applications

Neuroprotection
Given its antioxidant properties, EE-L-Cys may have potential applications in neuroprotection. Studies have indicated that compounds enhancing glutathione levels can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of EE-L-Cys to scavenge ROS could be beneficial in mitigating oxidative damage in neural tissues.

Cancer Therapy
EE-L-Cys might also play a role in cancer therapy by modulating redox status within tumor cells. By influencing the balance between oxidants and antioxidants, it could potentially enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage .

Q & A

Q. What strategies ensure reproducibility when studying the compound’s interactions with metal ions in catalytic systems?

  • Methodological Answer : Standardize buffer conditions (e.g., chelator-free systems) and pre-equilibrate metal ion concentrations (via ICP-MS). Use stopped-flow spectroscopy to capture transient intermediates. Publish raw data and code for computational simulations in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl-L-cysteine
Reactant of Route 2
Reactant of Route 2
2-Ethoxyethyl-L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.